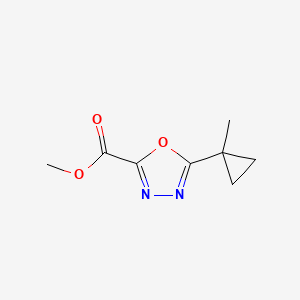

Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-8(3-4-8)7-10-9-5(13-7)6(11)12-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEPFMKRUUCFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NN=C(O2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858754-51-4 | |

| Record name | methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an ester in the presence of a dehydrating agent to form the oxadiazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.

Scientific Research Applications

Biological Activities

Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Properties

Research indicates that derivatives of oxadiazoles, including this compound, show promising anticancer activity. A study highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, compounds demonstrated significant activity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) and melanoma cell lines (MEL-8) . The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies.

Antimicrobial Activity

Oxadiazole derivatives are also known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Its structural features contribute to its ability to inhibit microbial growth .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies have suggested that oxadiazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

General Synthetic Route

A common method involves:

- Reacting appropriate hydrazones with carbonyl compounds to form the oxadiazole ring.

- Subsequent esterification or carboxylation to introduce the methyl group at the 5-position.

This synthetic strategy allows for modifications that can enhance biological activity or alter physical properties for specific applications .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure may contribute to:

- Development of new polymers with enhanced thermal stability.

- Creation of functionalized materials for sensors or catalytic applications due to its ability to interact with various substrates.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Effects at Position 5

Key Findings :

- Cyclopropane vs. Aromatic Groups : The 1-methylcyclopropyl group provides steric hindrance and strain-driven reactivity, contrasting with the planar, conjugated 4-methoxyphenyl group, which may improve solubility in polar solvents .

- Alkyl vs. Cyclopropane : Ethyl substituents increase lipophilicity but lack the strain-induced reactivity of cyclopropane derivatives .

Ester Group Variations

Key Findings :

Oxadiazole Isomer Differences

Key Findings :

- 1,3,4-Oxadiazoles : Preferred for electronic tunability at position 5, making them common in drug design.

- 1,2,4-Oxadiazoles : Differ in nitrogen placement, affecting hydrogen-bonding capacity and solubility .

Biological Activity

Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocyclic compounds that have been extensively studied for their biological properties. The 1,3,4-oxadiazole ring system is particularly noted for its ability to mimic bioactive molecules, leading to a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects .

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, various derivatives have shown inhibitory effects on multiple cancer cell lines. In a study evaluating several oxadiazole compounds, one derivative demonstrated an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line and 0.80 µM against the HCT-116 colon cancer cell line . this compound is hypothesized to share similar mechanisms due to its structural characteristics.

Table 1: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 (Prostate) | 0.67 |

| Compound B | HCT-116 (Colon) | 0.80 |

| This compound | TBD |

Antimicrobial Activity

Oxadiazoles have also been investigated for their antimicrobial properties. Studies have shown that some derivatives possess activity against resistant strains of bacteria and fungi. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways contributes to its efficacy .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

| This compound | TBD |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Additionally, its antimicrobial action may involve the inhibition of key enzymes required for bacterial survival and replication .

Case Studies and Research Findings

Several studies have focused on synthesizing and characterizing new oxadiazole derivatives with enhanced biological activity. For example:

- A study synthesized a series of oxadiazoles with varying substituents and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that specific modifications significantly improved their potency .

- Another study highlighted the efficacy of oxadiazoles against Mycobacterium tuberculosis, indicating potential applications in treating resistant strains .

Q & A

Basic Question: What are the recommended synthetic routes for Methyl 5-(1-methylcyclopropyl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via cyclization of hydrazide intermediates or through esterification of pre-formed oxadiazole cores. A general procedure involves refluxing a hydrazide derivative (e.g., methyl carbazate) with a cyclopropane-substituted carboxylic acid in the presence of a coupling agent like POCl₃ or PCl₅. For example, similar 1,3,4-oxadiazole derivatives were prepared by refluxing 5-substituted-1,3,4-oxadiazole-2-thiols with methyl halides in ethanol under basic conditions (KOH) . Optimization may include adjusting reflux time (6–15 hours), solvent polarity (ethanol vs. DMF), and stoichiometry of reactants to improve yield. Monitoring via TLC or HPLC is critical to identify intermediates and byproducts.

Advanced Question: How can alternative synthetic pathways (e.g., microwave-assisted synthesis) improve efficiency or yield for this compound?

Methodological Answer:

Microwave-assisted synthesis can reduce reaction times from hours to minutes while enhancing regioselectivity. For analogous oxadiazoles, microwave irradiation (100–150°C, 300 W) in solvent systems like DMF or acetonitrile has achieved 85–90% yields, compared to 60–70% under conventional reflux . Key parameters include irradiation power, solvent dielectric constant, and precursor stability. Computational modeling (e.g., DFT) can predict transition states to guide microwave parameter selection.

Basic Question: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons adjacent to the oxadiazole ring (δ 8.0–8.5 ppm for aromatic protons) and cyclopropane methyl groups (δ 1.2–1.5 ppm).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and oxadiazole ring (C=N stretch ~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with cyclopropane cleavage .

Advanced Question: How can discrepancies in spectroscopic data (e.g., NMR shifts) between batches be resolved?

Methodological Answer:

Contradictions often arise from solvent polarity, tautomerism, or trace impurities. For example, cyclopropane ring strain may cause unexpected splitting in NMR. Strategies:

- Use deuterated DMSO or CDCl₃ to standardize solvent effects.

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare with computational NMR predictions (e.g., Gaussian09) to validate assignments .

Basic Question: How can the crystal structure of this compound be determined, and what insights does it provide?

Methodological Answer:

Single-crystal X-ray diffraction is the gold standard. Crystallize the compound in ethanol/water mixtures, and collect data at 291 K (Cu-Kα radiation). For similar oxadiazoles, hydrogen bonding (N–H⋯N) and π-π stacking between aromatic rings stabilize the lattice, influencing solubility and stability . Refinement software (e.g., SHELX) can model thermal ellipsoids and bond angles.

Advanced Question: What computational methods predict intermolecular interactions affecting crystallinity?

Methodological Answer:

Molecular dynamics (MD) simulations using force fields (e.g., AMBER) can model packing motifs. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify hydrogen-bonding sites. For example, the cyclopropane moiety’s electron-deficient nature may direct packing via van der Waals interactions .

Basic Question: How does the cyclopropane substituent influence the compound’s physicochemical properties?

Methodological Answer:

The 1-methylcyclopropyl group enhances lipophilicity (logP ~2.5–3.0) and steric bulk, reducing aqueous solubility. Stability studies under acidic/thermal conditions (e.g., 40°C, 75% RH) show cyclopropane ring-opening above 100°C, confirmed by GC-MS degradation profiling .

Advanced Question: What strategies mitigate thermal degradation during storage or reaction conditions?

Methodological Answer:

- Store at –20°C in inert atmospheres (argon) to prevent oxidation.

- Add stabilizers like BHT (0.01% w/w) to scavenge free radicals.

- Use low-boiling solvents (e.g., dichloromethane) for reactions to minimize thermal exposure .

Basic Question: What biological screening assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Enzyme Inhibition : Test against acetylcholinesterase or COX-2 via UV-Vis kinetics (IC₅₀ determination).

- Antimicrobial Activity : Use microdilution assays (MIC values) against S. aureus or E. coli .

Advanced Question: How can SAR studies optimize bioactivity by modifying the oxadiazole or cyclopropane moieties?

Methodological Answer:

- Replace the methylcyclopropyl group with fluorinated analogs to enhance metabolic stability.

- Introduce electron-withdrawing groups (e.g., –NO₂) at the oxadiazole 5-position to improve binding affinity.

- Docking studies (AutoDock Vina) against target proteins (e.g., kinase domains) guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.